Cas no 4414-54-4 (2,3-Dichlorobenzaldoxime)

2,3-Dichlorobenzaldoxime is a chlorinated benzaldoxime derivative with notable applications in organic synthesis and agrochemical research. Its structure, featuring both oxime and dichloro-substituted aromatic moieties, makes it a versatile intermediate for constructing complex molecules, particularly in the development of pesticides and herbicides. The compound exhibits stability under standard conditions and demonstrates reactivity in condensation and cyclization reactions. Its dichloro substitution pattern enhances electrophilic properties, facilitating selective functionalization. Researchers value 2,3-dichlorobenzaldoxime for its role in synthesizing biologically active compounds, offering a balance of reactivity and handling safety in controlled environments. Proper storage and handling are recommended due to its potential sensitivity to moisture and heat.
2,3-Dichlorobenzaldoxime structure
2,3-Dichlorobenzaldoxime structure
Product Name:2,3-Dichlorobenzaldoxime
CAS No:4414-54-4
MF:C7H5Cl2NO
MW:190.026699781418
CID:325363
PubChem ID:6906780
Update Time:2025-06-11

2,3-Dichlorobenzaldoxime Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,2,3-dichloro-, oxime
    • 2,3-DICHLOROBENZALDEHYDE OXIME
    • 2,3-DICHLOROBENZALDOXIME
    • N-[(2,3-dichlorophenyl)methylidene]hydroxylamine
    • 2,3-Dichlor-benzaldehyd-oxim
    • 2,3-Dichlor-benzaldoxim
    • 2,3-dichloro-benzaldehyde oxime
    • NCGC00337554-01
    • 4414-54-4
    • AKOS001082152
    • CS-0452536
    • SCHEMBL534016
    • AB00808369-03
    • 2,3-Dichlorobenzaldehydeoxime
    • Z49568459
    • (NE)-N-[(2,3-dichlorophenyl)methylidene]hydroxylamine
    • HMS565F09
    • MS-8947
    • EN300-15689
    • (E)-2,3-dichlorobenzaldehyde oxime
    • 2,3-Dichlorobenzaldoxime
    • MDL: MFCD00832902
    • Inchi: 1S/C7H5Cl2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+
    • InChI Key: UDEADLUKAYYZNF-ONNFQVAWSA-N
    • SMILES: ClC1C(=CC=CC=1/C=N/O)Cl

Computed Properties

  • Exact Mass: 188.97500
  • Monoisotopic Mass: 188.975
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.6A^2
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.38
  • Melting Point: 127-129
  • Boiling Point: 287.5°C at 760 mmHg
  • Flash Point: 127.7°C
  • Refractive Index: 1.575
  • PSA: 32.59000
  • LogP: 2.80150

2,3-Dichlorobenzaldoxime Security Information

2,3-Dichlorobenzaldoxime Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2,3-Dichlorobenzaldoxime Pricemore >>

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Additional information on 2,3-Dichlorobenzaldoxime

2,3-Dichlorobenzaldoxime (CAS No. 4414-54-4): An Overview of Its Properties, Applications, and Recent Research

2,3-Dichlorobenzaldoxime (CAS No. 4414-54-4) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure and properties, making it a valuable component in various applications, including as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

The molecular formula of 2,3-Dichlorobenzaldoxime is C8H5Cl2N2O, and its molecular weight is 206.09 g/mol. The compound features a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, and an aldoxime functional group (-C=N-OH) attached to the benzene ring. This unique structure imparts specific chemical and physical properties to the compound, which are crucial for its various applications.

In terms of physical properties, 2,3-Dichlorobenzaldoxime is a white to off-white crystalline solid at room temperature. It has a melting point of approximately 105-107°C and is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone. These solubility characteristics make it suitable for use in various chemical reactions and formulations.

The chemical reactivity of 2,3-Dichlorobenzaldoxime is primarily centered around its aldoxime functional group. Aldoximes are known for their ability to undergo various transformations, including hydrolysis to form aldehydes or ketones, reduction to form amines, and condensation reactions to form imines or oximes. These reactions are fundamental in synthetic chemistry and are often utilized in the development of new compounds with specific functionalities.

In the context of agrochemicals, 2,3-Dichlorobenzaldoxime serves as an important intermediate in the synthesis of herbicides and insecticides. Its unique structure allows it to be easily modified to produce compounds with enhanced biological activity. For instance, recent studies have shown that derivatives of 2,3-Dichlorobenzaldoxime exhibit potent herbicidal activity against a wide range of weed species. This makes it a valuable starting material for the development of new agrochemical products that can improve crop yields and reduce environmental impact.

In the pharmaceutical industry, 2,3-Dichlorobenzaldoxime has also found applications as an intermediate in the synthesis of drugs with diverse therapeutic effects. One notable example is its use in the synthesis of antifungal agents. Research has demonstrated that certain derivatives of 2,3-Dichlorobenzaldoxime possess strong antifungal properties against common fungal pathogens such as Candida albicans and Aspergillus fumigatus. These findings have opened up new avenues for the development of more effective antifungal treatments.

Beyond its role as an intermediate, 2,3-Dichlorobenzaldoxime itself has been studied for its potential biological activities. Recent studies have explored its antioxidant properties and its ability to scavenge free radicals. Free radicals are known to cause cellular damage and contribute to various diseases such as cancer and neurodegenerative disorders. The antioxidant potential of 2,3-Dichlorobenzaldoxime suggests that it could be further investigated for its therapeutic applications in these areas.

The safety profile of 2,3-Dichlorobenzaldoxime is another important aspect that has been studied extensively. Toxicological evaluations have shown that it exhibits low toxicity when handled properly under laboratory conditions. However, like many organic compounds, it should be used with appropriate safety measures to prevent exposure through inhalation or skin contact.

In conclusion, 2,3-Dichlorobenzaldoxime (CAS No. 4414-54-4) is a multifaceted compound with significant potential in various fields such as agrochemicals and pharmaceuticals. Its unique structure and chemical properties make it a valuable intermediate in the synthesis of new compounds with diverse applications. Ongoing research continues to uncover new possibilities for this compound, further highlighting its importance in modern scientific endeavors.

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